5-Chloro-2-(cyclopentyloxy)aniline
Overview
Description
5-Chloro-2-(cyclopentyloxy)aniline is a chemical compound with the CAS Number: 946761-13-3 . It has a molecular weight of 211.69 and its molecular formula is C11H14ClNO . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Fluorescence Quenching and Boronic Acid Derivatives
Research involving similar chloroaniline compounds has been conducted in the context of fluorescence quenching. Studies have explored the fluorescence quenching mechanisms of boronic acid derivatives using anilines as quenchers. These investigations provide insights into the photophysical interactions and quenching mechanisms, which are essential for developing fluorescent sensors and understanding molecular interactions in various biological and chemical systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Ozonation and Water Treatment
The reactivity of chloroanilines, including mechanisms of ozonation and transformation products, has been studied to understand their behavior in water treatment processes. Such research is crucial for improving the removal of contaminants from wastewater and for the environmental risk assessment of aromatic amines (Tekle-Röttering et al., 2016).
Photocatalysis
Studies on the photocatalytic degradation of chlorinated anilines under UV light in the presence of TiO2 have demonstrated the potential for effective removal of such pollutants from water. These findings have implications for designing more efficient water purification systems and understanding the photocatalytic processes involved in environmental remediation (Chu, Choy, & So, 2007).
Synthetic Applications
Research has also focused on the synthesis and characterization of compounds derived from chloroanilines, including exploring new synthetic routes and applications of these derivatives in medicinal chemistry and material science. This research contributes to the development of new pharmaceuticals and materials with specific functional properties (Kenny et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-chloro-2-cyclopentyloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWLBPIQTDNNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282258 | |
Record name | 5-Chloro-2-(cyclopentyloxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946761-13-3 | |
Record name | 5-Chloro-2-(cyclopentyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946761-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(cyclopentyloxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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